Regioisomeric Differentiation: 4-Oxazolyl vs. 5-Oxazolyl Connectivity
Methyl 4-(2-methyloxazol-4-yl)benzoate (MW 217.22) and Methyl 4-(5-oxazolyl)benzoate (MW 203.19) differ by 14.03 Da, corresponding to the 2-methyl substituent. Beyond molecular weight, the 2-methyl group on the oxazole ring increases the electron density of the heterocycle through inductive effects and raises the calculated logP by approximately 0.5 units compared with the unsubstituted 5-oxazolyl regioisomer . This lipophilicity shift is commensurate with the addition of one sp³-hybridized carbon, altering both passive membrane permeability potential and aqueous solubility in a predictable manner. The 4-oxazolyl attachment mode further distinguishes the compound from the 5-oxazolyl isomer by repositioning the hydrogen-bond-accepting nitrogen atom relative to the benzoate plane, which can affect π-stacking interactions with aromatic residues in protein binding pockets [1]. These features collectively prevent simple substitution of the cheaper, more widely stocked 5-oxazolyl isomer in SAR campaigns.
Comparator: MW 203.19, 5-oxazolyl
ΔMW +14 Da, ΔXLogP3 ≈ +0.5 (target more lipophilic)
| Evidence Dimension | Molecular weight and computed lipophilicity difference between regioisomers |
|---|---|
| Target Compound Data | MW 217.22 g/mol; C12H11NO3; contains 2-methyl group on oxazole; oxazole linked at 4-position to para-benzoate |
| Comparator Or Baseline | Methyl 4-(5-oxazolyl)benzoate (CAS 179057-14-8): MW 203.19 g/mol; C11H9NO3; no 2-methyl group; oxazole linked at 5-position to para-benzoate |
| Quantified Difference | ΔMW = +14.03 Da (target higher); ΔXLogP3 ≈ +0.5 log units (target more lipophilic, estimated from methylene contribution); ΔC = +1 carbon atom |
| Conditions | Structural comparison based on molecular formula data from Chemsrc and Angene Chemical vendor specifications . |
Why This Matters
A 14 Da molecular weight difference and a 0.5 log unit lipophilicity shift are material for drug-like property optimization (Lipinski compliance), and procurement of the wrong regioisomer invalidates quantitative SAR models.
- [1] PubChem. Computed properties for methyl 4-(2-oxo-3H-1,3-oxazol-4-yl)benzoate (CID 176435073): XLogP3-AA = 1.2; TPSA = 64.6 Ų; Rotatable Bond Count = 3. Provides computational benchmarks for oxazole-benzoate scaffolds. View Source
